molecular formula C11H18GeO2 B102061 Germane, trimethyl(2-phenoxyethoxy)- CAS No. 16654-61-8

Germane, trimethyl(2-phenoxyethoxy)-

Cat. No.: B102061
CAS No.: 16654-61-8
M. Wt: 254.9 g/mol
InChI Key: MYNPOAXBEGNDHF-UHFFFAOYSA-N
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Description

Germane, trimethyl(2-phenoxyethoxy)- is an organogermanium compound characterized by a central germanium atom bonded to three methyl groups and a 2-phenoxyethoxy substituent. Organogermanes like this are explored for applications in catalysis, polymer chemistry, and materials science due to germanium’s intermediate electronegativity and Lewis acid behavior .

Properties

CAS No.

16654-61-8

Molecular Formula

C11H18GeO2

Molecular Weight

254.9 g/mol

IUPAC Name

trimethyl(2-phenoxyethoxy)germane

InChI

InChI=1S/C11H18GeO2/c1-12(2,3)14-10-9-13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

MYNPOAXBEGNDHF-UHFFFAOYSA-N

SMILES

C[Ge](C)(C)OCCOC1=CC=CC=C1

Canonical SMILES

C[Ge](C)(C)OCCOC1=CC=CC=C1

Synonyms

(2-Phenoxyethoxy)trimethylgermane

Origin of Product

United States

Comparison with Similar Compounds

Trimethyl Ethynyl Germane

Structural Differences: Replaces the 2-phenoxyethoxy group with an ethynyl (-C≡CH) substituent. Key Properties:

  • Torsional Barriers : Trimethyl ethynyl germane exhibits a torsional barrier of 1.2 kcal/mol for internal rotation, as determined by microwave spectroscopy .
  • Moment of Inertia: Reported molecular constants suggest a more linear geometry compared to the bulkier phenoxyethoxy-substituted germane . Applications: Ethynyl-substituted germanes are used in semiconductor precursors, where linearity and conjugation properties are advantageous.

Tetraethoxygermane (CAS 14165-55-0)

Structural Differences: Features four ethoxy (-OCH₂CH₃) groups instead of methyl and phenoxyethoxy substituents. Key Properties:

  • Reactivity : Ethoxy groups increase susceptibility to hydrolysis, making tetraethoxygermane a precursor for sol-gel processes and germanium oxide coatings .
  • Volatility: Smaller substituents enhance volatility compared to the bulky phenoxyethoxy analog. Applications: Widely used in materials science for thin-film deposition and ceramic synthesis .

Tris(trifluoromethyl)germane (CAS 66348-14-9)

Structural Differences: Substitutes methyl and phenoxyethoxy groups with three electron-withdrawing trifluoromethyl (-CF₃) groups. Key Properties:

  • Ionization Energy : High ionizability (11.4–12.8 eV) due to strong electron-withdrawing effects .
  • Thermal Stability: CF₃ groups enhance thermal stability compared to alkyl-substituted germanes. Applications: Potential use in fluorinated polymers or as a Lewis acid catalyst in harsh conditions .

(3-Methoxyphenyl)trimethylgermane (CAS 31608-56-7)

Structural Differences: Replaces phenoxyethoxy with a methoxyphenyl (-C₆H₄-OCH₃) group. Key Properties:

  • Electronic Effects: The methoxy group donates electrons via resonance, contrasting with the mixed electronic effects of phenoxyethoxy (ether oxygen vs. phenyl ring) .
  • Solubility: Aromatic substituents improve solubility in non-polar solvents compared to the ethoxy chain in phenoxyethoxy.

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
Germane, trimethyl(2-phenoxyethoxy)- C₁₁H₁₈GeO₂ 3 methyl, 1 phenoxyethoxy ~254.6 (calculated) Hypothesized catalytic applications -
Trimethyl ethynyl germane C₅H₁₀Ge 3 methyl, 1 ethynyl 155.8 Low torsional barrier
Tetraethoxygermane C₈H₂₀GeO₄ 4 ethoxy 257.9 Sol-gel precursor
Tris(trifluoromethyl)germane C₃HF₉Ge 3 trifluoromethyl 280.7 High ionization energy
(3-Methoxyphenyl)trimethylgermane C₁₀H₁₆GeO 3 methyl, 1 methoxyphenyl 229.9 Aromatic solubility enhancement

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Steric Bulk Example Compound
2-Phenoxyethoxy Mixed (electron-donating ether, electron-withdrawing phenyl) High Target compound
Ethynyl Mildly electron-withdrawing Low Trimethyl ethynyl germane
Ethoxy Electron-donating Moderate Tetraethoxygermane
Trifluoromethyl Strongly electron-withdrawing Moderate Tris(trifluoromethyl)germane

Research Findings and Insights

  • Catalytic Potential: The phenoxyethoxy group’s bulk may stabilize transition states in Lewis acid catalysis, contrasting with tetraethoxygermane’s rapid hydrolysis .
  • Electronic Tuning : Trifluoromethyl groups in tris(trifluoromethyl)germane enhance thermal stability, whereas methoxyphenyl groups in analog compounds improve aromatic solubility .

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